![molecular formula C12H9ClF5N3O2S B1412483 2-(((8-氯-6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)二氟甲基)硫代)乙酸乙酯 CAS No. 1823182-49-5](/img/structure/B1412483.png)

2-(((8-氯-6-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)二氟甲基)硫代)乙酸乙酯

描述

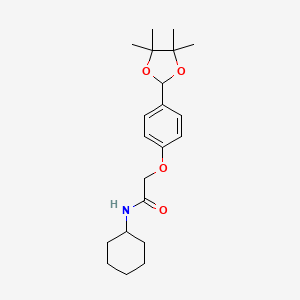

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is a chemical compound with the molecular formula C12H9ClF5N3O2S. It is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process typically starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated, and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . After reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight .Molecular Structure Analysis

The molecular structure of this compound is based on the triazole class of compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with alkyl carbothioates . The reaction of these compounds leads to the formation of the triazole ring structure .科学研究应用

抗菌活性

三唑部分以其抗菌特性而闻名。含有该官能团的化合物可以有效对抗多种革兰氏阳性和革兰氏阴性细菌。 它们在开发新的抗菌剂以对抗耐多药病原体方面尤为重要 .

抗真菌应用

三唑,包括类似于所讨论化合物的衍生物,已广泛用作抗真菌剂。 氟康唑和伏立康唑等药物是含有三唑的药物的例子,这些药物对真菌感染有效 .

抗癌研究

三唑的结构复杂性使其能够与各种酶和受体相互作用,使其在癌症研究中具有价值。 它们可以被设计为靶向参与癌细胞增殖的特定途径 .

抗病毒潜力

三唑衍生物在抗病毒治疗方面显示出潜力。 它们可以被合成以抑制诸如单纯疱疹病毒之类的病毒的复制,为开发新的抗病毒药物提供途径 .

抗炎和止痛用途

由于它们能够调节生物系统,三唑化合物可以开发用于抗炎和止痛目的,从而缓解疼痛和炎症 .

抗癫痫和抗抑郁作用

该化合物的结构表明它可以被修饰以产生类似于鲁非那米和曲唑酮的作用,鲁非那米和曲唑酮分别用于治疗癫痫和抑郁症 .

降压和心血管应用

三唑衍生物可用于制造如曲吡坦之类的药物,曲吡坦具有降压作用。 这表明在控制血压和其他心血管疾病方面具有潜在的应用 .

抗糖尿病和代谢研究

三唑化合物的多功能性扩展到糖尿病和其他相关代谢疾病的治疗。 它们可以是合成调节血糖水平和改善代谢健康的药物的一部分 .

作用机制

Target of action

The compound contains a [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety . Compounds with similar structures have been reported to exhibit antiviral and antimicrobial activities . .

Mode of action

Many triazole derivatives are known to interact with various enzymes and receptors in the biological system, showing versatile biological activities .

未来方向

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by triazole compounds , there may be potential for the development of new drugs based on this compound.

生化分析

Biochemical Properties

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, leading to the modulation of enzyme activity and subsequent biochemical pathways. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Cellular Effects

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate exerts various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it modulates the expression of genes involved in oxidative stress response and inflammatory pathways .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase . It forms hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to their inhibition. This inhibition results in the modulation of biochemical pathways and cellular processes, including changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzyme activity and cellular processes, with no significant loss of potency .

Dosage Effects in Animal Models

The effects of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, including inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

The transport and distribution of Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate within cells and tissues involve interactions with transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . Its distribution is influenced by factors such as lipophilicity and protein binding affinity .

Subcellular Localization

Ethyl 2-(((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)acetate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments .

属性

IUPAC Name |

ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-difluoromethyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF5N3O2S/c1-2-23-8(22)5-24-12(17,18)10-20-19-9-7(13)3-6(4-21(9)10)11(14,15)16/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUDJGSRVMNJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

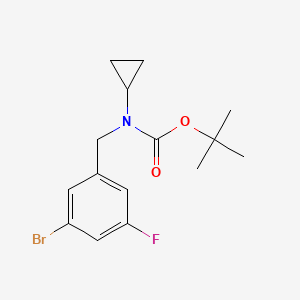

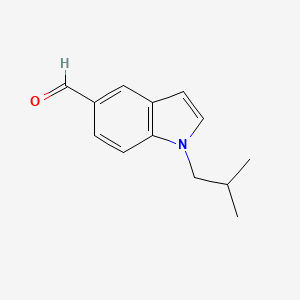

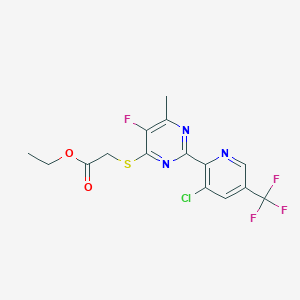

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1412402.png)

![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)

![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)

![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)

![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)

![(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine](/img/structure/B1412422.png)